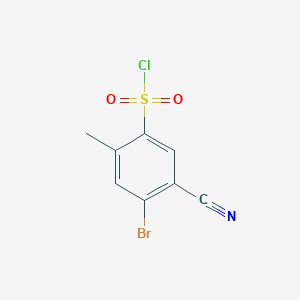

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride

Descripción general

Descripción

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H5BrClNO2S It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and methyl substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-bromo-5-cyano-2-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Sulfonamide Derivatives: Formed from the reaction with amines.

Sulfonate Ester Derivatives: Formed from the reaction with alcohols.

Sulfonothioate Derivatives: Formed from the reaction with thiols.

Amines: Formed from the reduction of the cyano group.

Carboxylic Acids: Formed from the oxidation of the methyl group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Substituted Benzene Sulfonyl Chlorides

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride serves as a precursor in the synthesis of substituted benzene sulfonyl chlorides, which are pivotal in organic synthesis. These compounds are used to create sulfonamide and sulfonylurea derivatives, which have applications in herbicides and pharmaceuticals due to their high activity and low toxicity to humans .

Synthesis Methodology

The preparation of this compound typically involves diazotization reactions, which yield high-purity products with minimal environmental impact. The process is noted for its efficiency, yielding up to 90% purity and significantly reducing hazardous waste compared to traditional methods .

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit potent antimicrobial activity. For instance, compounds synthesized from this sulfonyl chloride have shown effectiveness against various bacterial strains and fungi .

Inhibitors of Chemokine Receptor Type 4

Certain derivatives demonstrate inhibition of the Chemokine Receptor Type 4 (CXCR4), which is implicated in cancer metastasis and HIV infection. This makes them potential candidates for therapeutic development in oncology and virology .

Agricultural Applications

Insecticidal Activity

Preliminary bioassays have shown that compounds derived from this compound possess significant insecticidal properties against pests like Plutella xylostella (diamondback moth). These compounds achieved mortality rates exceeding 80% in controlled studies, indicating their potential as effective agricultural pesticides .

Acaricidal Activity

In addition to insecticides, these compounds have been explored for acaricidal activity against pests such as Tetranychus urticae. The structure-activity relationship studies suggest that modifications on the benzene ring can enhance efficacy, making these compounds valuable in integrated pest management strategies .

Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The cyano group can undergo reduction to form amines, which can further participate in various chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-5-cyano-2-methoxybenzenesulfonyl chloride: Similar structure with a methoxy group instead of a methyl group.

4-Bromo-5-cyano-2-methylbenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonyl chloride group.

4-Bromo-5-cyano-2-methylbenzenesulfonate: Similar structure with a sulfonate ester group instead of a sulfonyl chloride group.

Uniqueness

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of the bromine, cyano, and sulfonyl chloride groups provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.

Actividad Biológica

4-Bromo-5-cyano-2-methylbenzenesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of bromine, cyano, and sulfonyl functional groups, which contribute to its reactivity and biological profile. The following sections will detail its biological activity, including mechanisms of action, case studies, and relevant data.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The compound's sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, such as cysteine residues. This interaction can lead to the modulation of enzyme activities and receptor functions, impacting various signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines. For instance, a study involving structurally related compounds showed that certain derivatives inhibited the proliferation of HepG2 and Huh7 liver cancer cells with IC50 values of 2.28 µM and 4.31 µM, respectively . Such findings suggest that this class of compounds may possess anticancer properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the bromine and cyano groups can significantly affect biological activity. For example, the introduction of different substituents on the benzene ring has been shown to enhance or reduce the inhibitory potency against specific cancer cell lines . This highlights the importance of careful structural design in developing effective therapeutic agents.

Summary of Biological Activities

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-5-cyano-2-methylbenzene | HepG2 | 2.28 | Inhibition of cell proliferation |

| Huh7 | 4.31 | Modulation of RalA/B kinase activities | |

| Related Compound A | MCF7 | 1.50 | Induction of apoptosis |

| Related Compound B | A549 | 3.00 | Inhibition of angiogenesis |

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 4-bromo-5-cyano-2-methoxybenzoate | Moderate anti-tumor activity | Effective against multiple cancer types |

| Benzamide Derivative C | High potency against RET kinase | Promising for targeted cancer therapies |

| Benzamide Riboside | Inhibits IMPDH; downregulates DHFR | Effective in resistant cancer cell lines |

Case Study 1: Anticancer Activity

In a recent study focused on the anticancer properties of sulfonamide derivatives, researchers synthesized a series of compounds including this compound. The compounds were tested against various cancer cell lines, revealing that those with a bromine substitution exhibited enhanced cytotoxicity compared to those without . The study concluded that further modifications could lead to more potent anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation assessed the enzyme inhibition potential of related sulfonamide derivatives on RalA/B kinases, which are known to play critical roles in tumor progression. The results indicated that specific modifications to the sulfonyl group significantly increased inhibition rates, suggesting that this compound could be optimized for better therapeutic efficacy .

Propiedades

IUPAC Name |

4-bromo-5-cyano-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c1-5-2-7(9)6(4-11)3-8(5)14(10,12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXVMJOOCBFQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.